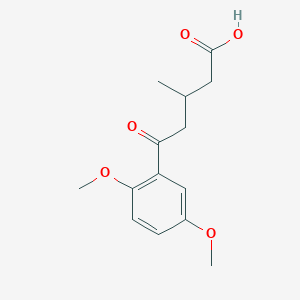

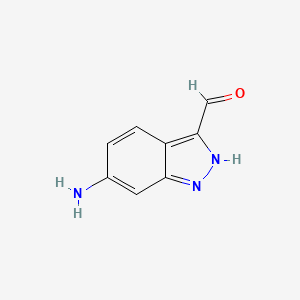

6-Amino-1H-indazole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Amino-1H-indazole-3-carbaldehyde is a member of indazoles . Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They are important building blocks for many bioactive natural products and commercially available drugs .

Synthesis Analysis

Indazoles can be synthesized through various methods. One of the methods involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Another method involves the nitrosation of indoles in a slightly acidic environment .

Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .

Chemical Reactions Analysis

Indazole derivatives bear a variety of functional groups and display versatile biological activities. They have gained considerable attention in the field of medicinal chemistry . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Applications De Recherche Scientifique

Anticancer Research

Indazole derivatives, including 6-Amino-1H-indazole-3-carbaldehyde, are explored for their potential anticancer properties. They are designed to target specific pathways within cancer cells, aiming to inhibit tumor growth and proliferation. The modification of the indazole core structure can lead to the discovery of new inhibitors that may be effective against various types of cancer .

Anti-inflammatory and Analgesic Applications

The indazole moiety is a common feature in compounds with anti-inflammatory and analgesic effects. Research into 6-Amino-1H-indazole-3-carbaldehyde could lead to the development of new drugs that manage pain and inflammation, potentially with fewer side effects than current medications .

Antidepressant Effects

Indazole compounds have been studied for their potential use as antidepressants. By affecting neurotransmitter systems in the brain, these compounds could offer new avenues for treating depression and related mood disorders .

Antibacterial Agents

The structural motif of indazole is found in several antibacterial agents. Research into 6-Amino-1H-indazole-3-carbaldehyde may uncover new antibacterial drugs that can combat resistant strains of bacteria .

Antihypertensive Agents

Indazoles are also investigated for their cardiovascular effects, particularly as antihypertensive agents. They may work by affecting vascular smooth muscle tone or influencing renin-angiotensin system activity .

Enzyme Inhibition

Many indazole derivatives act as enzyme inhibitors, targeting enzymes like IDO1 which are involved in immune response and cancer metabolism. This application could be significant in developing therapies for diseases where enzyme activity is dysregulated .

Mécanisme D'action

Target of Action

6-Amino-1H-indazole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . The compounds were initially designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors .

Mode of Action

The mode of action of 6-Amino-1H-indazole-3-carbaldehyde involves its interaction with its primary target, IDO1 . This interaction results in the suppression of the IDO1 protein expression .

Biochemical Pathways

The biochemical pathways affected by 6-Amino-1H-indazole-3-carbaldehyde involve the IDO1 pathway . The suppression of IDO1 protein expression affects the downstream effects of this pathway .

Result of Action

The result of the action of 6-Amino-1H-indazole-3-carbaldehyde is the suppression of the IDO1 protein expression . This suppression is related to the G2/M cell cycle arrest . Some compounds showed similar or superior antitumor activity to 5-Fu .

Safety and Hazards

The safety data sheet for a similar compound, 6-Amino-3-chloro-1H-indazole, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

6-amino-2H-indazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMVTLDXBPHHBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401290456 |

Source

|

| Record name | 6-Amino-1H-indazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885519-24-4 |

Source

|

| Record name | 6-Amino-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1H-indazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.